N-(2,4-dichlorophenyl)imidodicarbonimidic diamide
CAS No.: 101252-14-6
Cat. No.: VC20824497
Molecular Formula: C8H9Cl2N5
Molecular Weight: 246.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101252-14-6 |
|---|---|
| Molecular Formula | C8H9Cl2N5 |
| Molecular Weight | 246.09 g/mol |
| IUPAC Name | 1-(diaminomethylidene)-2-(2,4-dichlorophenyl)guanidine |
| Standard InChI | InChI=1S/C8H9Cl2N5/c9-4-1-2-6(5(10)3-4)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15) |
| Standard InChI Key | YUOBDYAVSVCCNI-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)Cl)N=C(N)N=C(N)N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)N=C(N)N=C(N)N |
Introduction
Chemical Properties and Structure
N-(2,4-dichlorophenyl)imidodicarbonimidic diamide is a complex organic compound with distinctive chemical properties that make it valuable for various scientific applications. The compound is characterized by the following fundamental properties:
Basic Chemical Information
The compound possesses a distinctive molecular structure featuring a 2,4-dichlorophenyl group attached to an imidodicarbonimidic diamide moiety. This structural arrangement contributes to its unique chemical behavior and reactivity patterns.
| Property | Value |
|---|---|
| CAS Number | 101252-14-6 |
| Molecular Formula | C8H9Cl2N5 |
| Molecular Weight | 246.09 g/mol |
| IUPAC Name | 1-(diaminomethylidene)-2-(2,4-dichlorophenyl)guanidine |
| Standard InChI | InChI=1S/C8H9Cl2N5/c9-4-1-2-6(5(10)3-4)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15) |
| Standard InChIKey | YUOBDYAVSVCCNI-UHFFFAOYSA-N |
| SMILES Notation | C1=CC(=C(C=C1Cl)Cl)N=C(N)N=C(N)N |
The compound contains multiple functional groups, including the dichlorophenyl group and the imidodicarbonimidic diamide group, which contribute to its chemical reactivity and potential applications.
Structural Features
The structure of N-(2,4-dichlorophenyl)imidodicarbonimidic diamide incorporates several key features that influence its chemical behavior:
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The 2,4-dichlorophenyl group, which contains two chlorine atoms at positions 2 and 4 of the benzene ring
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The imidodicarbonimidic diamide group, which contains multiple nitrogen atoms in various hybridization states
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Multiple potential hydrogen bonding sites due to the presence of amino groups
These structural features provide the compound with a diverse range of potential chemical interactions, particularly in biological systems and polymer matrices.
Synthesis Methods
The synthesis of N-(2,4-dichlorophenyl)imidodicarbonimidic diamide typically involves specific chemical reactions under controlled conditions to ensure high yield and purity of the final product.
Laboratory Synthesis Approach
The primary synthesis route involves the reaction of 2,4-dichloroaniline with cyanamide. This reaction is typically catalyzed by a base to facilitate the formation of the imidodicarbonimidic diamide functional group. The reaction can be represented as follows:
2,4-dichloroaniline + cyanamide → N-(2,4-dichlorophenyl)imidodicarbonimidic diamide
Industrial Production Methods
In industrial settings, the synthesis of N-(2,4-dichlorophenyl)imidodicarbonimidic diamide is scaled up using specialized equipment:
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Large reactors with precise control over temperature and pressure parameters
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Continuous monitoring systems to ensure reaction progress and product quality
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Specialized purification methods including crystallization and chromatography
These industrial methods are designed to optimize yield while maintaining the purity required for commercial and research applications.
Research Findings
While specific research on N-(2,4-dichlorophenyl)imidodicarbonimidic diamide is limited in the available search results, some findings can be extrapolated from studies on similar compounds and chemical classes.
Structural Analysis
The compound features a unique chemical structure that combines the dichlorophenyl group with the imidodicarbonimidic diamide moiety. This structural arrangement provides multiple sites for chemical interactions, particularly hydrogen bonding and electrostatic interactions.
Reactivity Studies
The reactivity profile of N-(2,4-dichlorophenyl)imidodicarbonimidic diamide is influenced by several factors:
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The electron-withdrawing effects of the chlorine atoms on the phenyl ring
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The multiple nitrogen atoms in the imidodicarbonimidic diamide group, which can participate in various chemical reactions
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The potential for coordination with metal ions through the nitrogen atoms
These reactivity characteristics contribute to the compound's potential applications in catalysis, coordination chemistry, and materials science.
Comparison with Related Compounds
N-(2,4-dichlorophenyl)imidodicarbonimidic diamide belongs to a broader family of substituted imidodicarbonimidic diamides, each with distinct properties and applications.
Structural Analogues
Several structural analogues of N-(2,4-dichlorophenyl)imidodicarbonimidic diamide exist, including:
These compounds share the core imidodicarbonimidic diamide structure but differ in their substituent patterns, leading to variations in their chemical and biological properties.
Structure-Activity Relationships
The relationship between structural variations and biological activity among these compounds represents an important area for future research. Understanding how changes in the substitution pattern affect properties such as:
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Antifungal activity
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Toxicity profiles
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Environmental persistence
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Polymer incorporation characteristics
This knowledge could guide the development of optimized compounds for specific applications.
Future Research Directions
Based on the current understanding of N-(2,4-dichlorophenyl)imidodicarbonimidic diamide, several promising research directions emerge:
Agricultural Applications Development
Further investigation into the antifungal properties of N-(2,4-dichlorophenyl)imidodicarbonimidic diamide could lead to the development of new fungicidal agents with potentially improved efficacy and environmental profiles compared to existing options. Specific research areas might include:
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Determination of minimum inhibitory concentrations against common crop pathogens
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Investigation of mechanisms of action against fungal cells
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Development of formulations for field application
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Assessment of environmental fate and ecological impacts
Advanced Materials Research
The potential of N-(2,4-dichlorophenyl)imidodicarbonimidic diamide in polymer science merits further exploration, particularly in the development of:
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Novel polymer composites with enhanced thermal and mechanical properties
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Specialized coatings for extreme environments
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Materials with tunable properties for specific industrial applications
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